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Compound of Interest

Compound Name: DL-AP7

Cat. No.: B1662163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DL-2-Amino-7-

phosphonoheptanoic acid (DL-AP7), a selective and competitive antagonist of the N-methyl-D-

aspartate (NMDA) receptor, in in-vitro slice electrophysiology experiments. This document

outlines the mechanism of action, provides detailed experimental protocols, and presents

available quantitative data to facilitate the effective use of DL-AP7 in studying synaptic

transmission, plasticity, and neurological disorders.

Introduction to DL-AP7
DL-AP7 is a potent and selective competitive antagonist of the NMDA receptor. It acts by

competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunit of

the NMDA receptor complex.[1] This reversible inhibition makes DL-AP7 a valuable

pharmacological tool for isolating and studying the NMDA receptor-mediated components of

synaptic transmission and plasticity. Its effects are concentration-dependent and can be

washed out, allowing for the study of the recovery of NMDA receptor function.

Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory synaptic

transmission and synaptic plasticity.[2][3] For the channel to open, it requires the binding of

both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the

GluN1 subunit. Additionally, at resting membrane potentials, the channel is blocked by a
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magnesium ion (Mg2+). This Mg2+ block is relieved by depolarization of the postsynaptic

membrane.

DL-AP7 selectively binds to the glutamate binding site on the GluN2 subunit, thereby

preventing glutamate from activating the receptor.[1] This competitive antagonism reduces the

probability of the NMDA receptor channel opening, leading to a decrease in the influx of

calcium (Ca2+) and sodium (Na+) ions into the postsynaptic neuron. This, in turn, inhibits

NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) and downstream

signaling cascades involved in synaptic plasticity phenomena such as long-term potentiation

(LTP).

Data Presentation
Quantitative Data for NMDA Receptor Antagonists
While specific concentration-response curves and Ki values for DL-AP7 in in-vitro slice

electrophysiology are not readily available in the literature, data from studies on similar

competitive antagonists, such as D-AP5, can provide a useful reference. The effective

concentration of DL-AP7 will vary depending on the brain region, slice thickness, and

experimental conditions. It is recommended to perform a dose-response curve for your specific

experimental setup.
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Parameter Value
Species/Preparatio
n

Notes

Effective

Concentration Range

(DL-AP7)

10 - 100 µM
Rat Hippocampal

Slices

This is a commonly

used range to achieve

significant blockade of

NMDA receptor-

mediated responses.

A concentration of 50

µM is often sufficient

for complete

blockade.

IC50 (D-AP5) ~5 µM
Cultured Hippocampal

Neurons

The IC50 for DL-AP7

is expected to be in a

similar micromolar

range. D-AP5 is a

shorter-chain

analogue of DL-AP7.

Ki (D-AP5) vs.

[3H]glutamate binding
0.28 µM

Rat Cortical

Membranes

Provides an estimate

of the binding affinity

at the glutamate site.

Washout Time 15 - 30 minutes
In-vitro slice

preparations

The time required for

complete washout will

depend on the

perfusion rate and the

concentration of DL-

AP7 used. It is

advisable to monitor

the recovery of the

NMDA receptor-

mediated response to

confirm complete

washout.
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Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodents, suitable for in-vitro

electrophysiology.

Materials:

Animal: Mouse or rat (age and strain dependent on the experimental question)

Anesthetic: Isoflurane or injectable anesthetic cocktail (e.g., ketamine/xylazine)

Slicing Solution (Carbogenated, ice-cold):

Sucrose-based or NMDG-based protective solutions are recommended to improve

neuronal viability.

Example Sucrose-based solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25

NaHCO3, 7 D-Glucose, 0.5 CaCl2, 7 MgCl2.

Artificial Cerebrospinal Fluid (aCSF) (Carbogenated, at room temperature or 32-34°C for

recovery):

Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-Glucose, 2

CaCl2, 1 MgCl2.

Carbogen gas: 95% O2 / 5% CO2

Vibrating microtome (vibratome)

Recovery chamber

Dissection tools: Scissors, forceps, spatula

Procedure:

Anesthetize the animal according to approved institutional protocols.

Perfuse the animal transcardially with ice-cold, carbogenated slicing solution to clear the

blood and cool the brain.
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Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold,

carbogenated slicing solution.

Trim the brain to obtain the desired region of interest and mount it onto the vibratome stage

using cyanoacrylate glue.

Submerge the mounted brain in the ice-cold, carbogenated slicing solution in the vibratome

buffer tray.

Cut slices at the desired thickness (typically 300-400 µm).

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at

least 30 minutes.

After the initial recovery period, maintain the slices at room temperature in carbogenated

aCSF until they are used for recording. Slices are typically viable for 6-8 hours.

Whole-Cell Patch-Clamp Recording with DL-AP7
Application
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from

neurons in acute brain slices and applying DL-AP7.

Materials:

Prepared acute brain slices

Recording rig: Microscope with DIC optics, micromanipulators, amplifier, digitizer, and data

acquisition software.

Recording chamber with continuous perfusion of carbogenated aCSF.

Borosilicate glass capillaries for pulling patch pipettes.

Pipette puller

Internal Solution:
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Example K-Gluconate based solution for current-clamp (in mM): 135 K-Gluconate, 10

HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH

and osmolarity to ~290 mOsm.

DL-AP7 stock solution: Prepare a concentrated stock solution (e.g., 50 mM in water or a

suitable buffer) and store at -20°C. Dilute to the final desired concentration in aCSF on the

day of the experiment.

Procedure:

Transfer a brain slice to the recording chamber and secure it with a slice anchor.

Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 ml/min.

Pull patch pipettes with a resistance of 3-7 MΩ when filled with internal solution.

Visually identify a healthy neuron using DIC optics.

Approach the neuron with the patch pipette while applying positive pressure.

Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

Rupture the membrane to obtain the whole-cell configuration.

Allow the cell to stabilize for a few minutes before starting the recording protocol.

Baseline Recording: Record baseline synaptic activity (e.g., evoked EPSPs or EPSCs) in

response to stimulation of afferent fibers. To isolate NMDA receptor-mediated currents,

recordings are often performed at a depolarized holding potential (e.g., +40 mV) to relieve

the Mg2+ block, and in the presence of an AMPA receptor antagonist (e.g., CNQX or NBQX).

DL-AP7 Application: Switch the perfusion to aCSF containing the desired concentration of

DL-AP7. The onset of the effect will depend on the perfusion rate and the concentration

used. Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes).

Recording in the presence of DL-AP7: Record the synaptic activity again to observe the

effect of DL-AP7 on the NMDA receptor-mediated component. A significant reduction or

complete block of the NMDA receptor-mediated current is expected.
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Washout: Switch the perfusion back to the control aCSF (without DL-AP7). Monitor the

recovery of the synaptic response over time. Complete washout may take 15-30 minutes or

longer.

Mandatory Visualizations
Signaling Pathway of NMDA Receptor Competitive
Antagonism
Caption: Competitive antagonism of the NMDA receptor by DL-AP7.

Experimental Workflow for In-Vitro Slice
Electrophysiology
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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